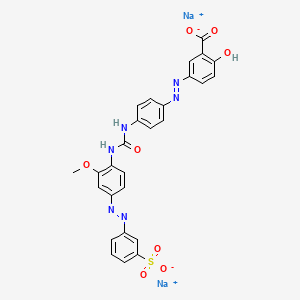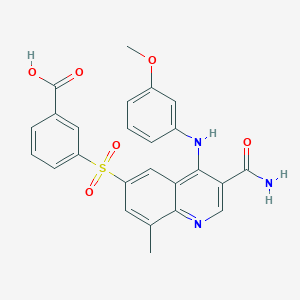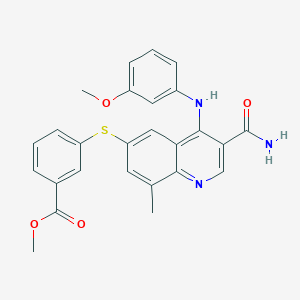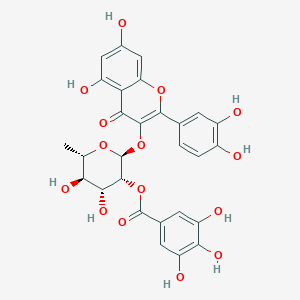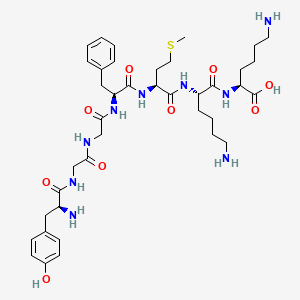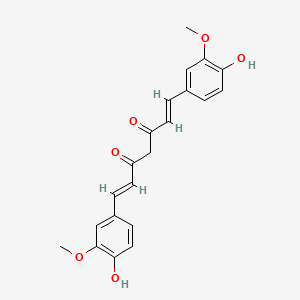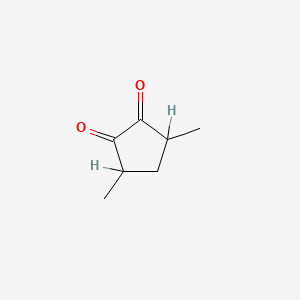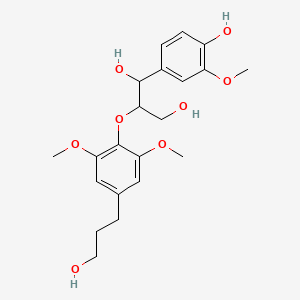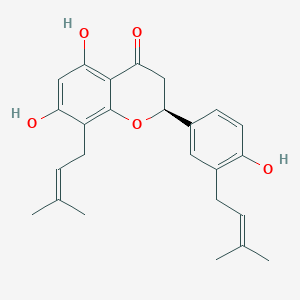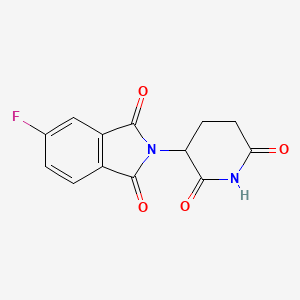
2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione
Vue d'ensemble
Description
Le thalidomide 5-fluorure est un dérivé fluoré du thalidomide, un composé historiquement connu pour son utilisation comme sédatif et pour ses effets tératogènes. Le thalidomide a été réutilisé pour ses propriétés anti-inflammatoires et antitumorales, en particulier dans le traitement du myélome multiple. L'introduction d'un atome de fluor dans la molécule de thalidomide vise à améliorer sa stabilité et son activité biologique tout en réduisant sa tératogénicité .
Mécanisme D'action
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, also known as lenalidomide , is cereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs known as cereblon E3 ligase modulators .
Mode of Action
Lenalidomide works through various mechanisms that promote malignant cell death and enhance host immunity . It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . The immunomodulatory actions of lenalidomide can be partly explained by the degradation of IKZF3, a repressor of the interleukin 2 gene (IL2). As lenalidomide decreases the level of IKZF3, the production of IL-2 increases, thereby increasing the proliferation of natural killer (NK), NKT cells, and CD4+ T cells .
Biochemical Pathways
Lenalidomide affects the protein degradation pathway in vivo . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated. The proteasome then recognizes and degrades the target protein .
Result of Action
The molecular and cellular effects of lenalidomide’s action include enhanced immune response mediated by T cells and NK cells, inhibition of the production of monocyte proinflammatory cytokines, and induction of apoptosis of cancer cells . It is also capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Action Environment
The action of lenalidomide can be influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy. It is known that lenalidomide should be stored at a temperature of 2-8°C , indicating that it may be sensitive to higher temperatures.
Analyse Biochimique
Biochemical Properties
The compound 2-(2,6-Dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione interacts with various enzymes and proteins in biochemical reactions . It is used in the development of protein degrader library
Cellular Effects
It is known to be involved in the degradation of target proteins through the protein degradation pathway in vivo . This can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a ligand for E3 ubiquitin ligase . It binds to the target protein, leading to its polyubiquitination. The proteasome then recognizes and degrades the target protein .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du thalidomide 5-fluorure implique l'introduction d'un atome de fluor dans la molécule de thalidomide. Cela peut être réalisé par diverses techniques de fluoration, telles que la fluoration électrophile ou la substitution nucléophile. Les conditions réactionnelles impliquent généralement l'utilisation d'agents fluorants comme le trifluorure de diéthylaminosulfure (DAST) ou le Selectfluor dans des conditions de température et de solvant contrôlées .
Méthodes de production industrielle : La production industrielle du thalidomide 5-fluorure suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées, telles que la chromatographie, sont courantes dans les milieux industriels pour une production efficace .
Analyse Des Réactions Chimiques
Types de réactions : Le thalidomide 5-fluorure subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés hydroxylés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés aminés.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Réactifs comme l'hydrure de sodium ou les composés organolithium.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, aminés et substitués du thalidomide 5-fluorure, chacun ayant des activités biologiques distinctes .
4. Applications de la recherche scientifique
Le thalidomide 5-fluorure a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de nouveaux composés fluorés.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Enquêté pour son potentiel dans le traitement de divers cancers, maladies inflammatoires et troubles auto-immuns.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques
5. Mécanisme d'action
Le mécanisme d'action du thalidomide 5-fluorure implique son interaction avec des cibles moléculaires telles que la céréblone, un récepteur de reconnaissance du substrat pour la ligase E3 ubiquitine Cullin 4 RING (CRL4). La liaison du thalidomide 5-fluorure à la céréblone induit le recrutement de substrats non natifs vers CRL4 céréblone, conduisant à leur dégradation subséquente. Ce mécanisme est crucial pour ses effets antitumoraux et immunomodulateurs .
Composés similaires :
Thalidomide : Le composé parent, connu pour ses effets tératogènes et ses propriétés antitumorales.
Lénidomide : Un dérivé à activité antitumorale accrue et à tératogénicité réduite.
Pomalidomide : Un autre dérivé aux effets antitumoraux puissants et aux propriétés immunomodulatrices
Unicité du thalidomide 5-fluorure : Le thalidomide 5-fluorure est unique en raison de sa stabilité accrue et de sa tératogénicité réduite par rapport au thalidomide. L'introduction de l'atome de fluor améliore non seulement ses propriétés pharmacocinétiques, mais permet également le développement de nouveaux dérivés avec des profils thérapeutiques améliorés .
Applications De Recherche Scientifique
Thalidomide 5-fluoride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of novel fluorinated compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, known for its teratogenic effects and anti-tumor properties.
Lenalidomide: A derivative with enhanced anti-tumor activity and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-tumor effects and immunomodulatory properties
Uniqueness of Thalidomide 5-fluoride: Thalidomide 5-fluoride is unique due to its enhanced stability and reduced teratogenicity compared to thalidomide. The introduction of the fluorine atom not only improves its pharmacokinetic properties but also allows for the development of novel derivatives with improved therapeutic profiles .
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLCQKBYRSPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744063 | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835616-61-0 | |
| Record name | 2-(2,6-Dioxo-3-piperidinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835616-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



